molecular formula C7H13O4P B6269094 3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid CAS No. 1086275-08-2

3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid

Cat. No.: B6269094
CAS No.: 1086275-08-2
M. Wt: 192.1
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Description

3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid is an organophosphorus compound characterized by the presence of an ethoxy group, an ethyl group, and a phosphoryl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid typically involves the reaction of ethylphosphonic dichloride with ethyl vinyl ether under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a drug delivery system.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and ethyl groups may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

  • 3-[Methoxy(methyl)phosphoryl]prop-2-enoic acid
  • 3-[Butoxy(butyl)phosphoryl]prop-2-enoic acid
  • 3-[Isopropoxy(isopropyl)phosphoryl]prop-2-enoic acid

Comparison: Compared to its analogs, 3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid is unique due to its specific combination of ethoxy and ethyl groups. This combination affects its chemical reactivity, solubility, and potential applications. For instance, the ethoxy group may provide better solubility in organic solvents, while the ethyl group can influence the compound’s steric properties and reactivity.

Properties

CAS No.

1086275-08-2

Molecular Formula

C7H13O4P

Molecular Weight

192.1

Purity

65

Origin of Product

United States

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